Structural Differentiation: Unique 2-Amino-2-Propanol Backbone vs. Primary Amine Analogs
1-Amino-2-(5-methylfuran-2-yl)propan-2-ol features a 2-amino-2-propanol backbone with a tertiary alcohol, whereas the analog 5-Methylfurfurylamine is a primary amine lacking the hydroxyl group . This structural difference alters hydrogen bonding capacity and polarity, as evidenced by the target compound's two hydrogen bond donors and three acceptors versus the analog's one donor and two acceptors [1]. Such variations directly impact solubility, reactivity, and potential target engagement in biological systems.
| Evidence Dimension | Hydrogen Bond Donors/Acceptors |
|---|---|
| Target Compound Data | 2 H-bond donors, 3 H-bond acceptors |
| Comparator Or Baseline | 5-Methylfurfurylamine: 1 H-bond donor, 2 H-bond acceptors |
| Quantified Difference | +1 H-bond donor, +1 H-bond acceptor |
| Conditions | Computational analysis based on PubChem data and vendor specifications |
Why This Matters
This distinct H-bond profile ensures that 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol cannot be functionally replaced by simpler furan amines in assays sensitive to polarity or hydrogen bonding.
- [1] PubChem. 1-Amino-2-(5-methylfuran-2-yl)propan-2-ol. Computed Descriptors. Accessed April 2026. View Source
